N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline, tert-butyl ester

Description

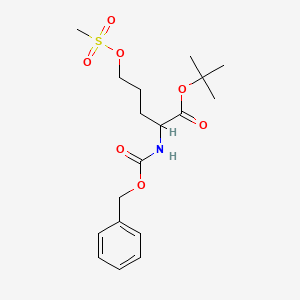

N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline, tert-butyl ester (CAS: 159877-09-5) is a specialized amino acid derivative with a molecular formula of C₁₇H₂₅NO₇S and a molecular weight of 403.44 g/mol . Its structure includes a benzyloxycarbonyl (Cbz) protecting group on the amino terminus, a methylsulfonyloxy (mesyloxy) group at the 5-position of the L-norvaline backbone, and a tert-butyl ester moiety at the carboxyl terminus (Fig. 1). This compound is primarily utilized in peptide synthesis and medicinal chemistry as a reactive intermediate, where the mesyloxy group serves as a leaving group for nucleophilic substitution or elimination reactions .

Properties

Molecular Formula |

C18H27NO7S |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

tert-butyl 5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate |

InChI |

InChI=1S/C18H27NO7S/c1-18(2,3)26-16(20)15(11-8-12-25-27(4,22)23)19-17(21)24-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,19,21) |

InChI Key |

RTLIQGGSCSOEPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Protection of the amino group: The amino group of the starting material is protected using a phenylmethoxycarbonyl (Cbz) group.

Formation of the ester: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst.

Introduction of the methylsulfonyloxy group: The hydroxyl group is converted to a methylsulfonyloxy group using methanesulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate can undergo various chemical reactions, including:

Substitution reactions: The methylsulfonyloxy group can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The phenylmethoxycarbonyl group can be removed under hydrogenation conditions to reveal the free amino group.

Common Reagents and Conditions

Methanesulfonyl chloride: Used for introducing the methylsulfonyloxy group.

Triethylamine: Acts as a base in the sulfonylation reaction.

Hydrochloric acid or sodium hydroxide: Used for hydrolysis of the ester group.

Palladium on carbon (Pd/C): Used for hydrogenation to remove the phenylmethoxycarbonyl protecting group.

Major Products

Substitution reactions: Yield various substituted derivatives depending on the nucleophile used.

Hydrolysis: Produces the corresponding carboxylic acid.

Deprotection: Results in the free amino acid derivative.

Scientific Research Applications

tert-Butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential as a building block in peptide synthesis.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, allowing for selective deprotection and coupling reactions. The molecular targets and pathways involved are typically related to the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Attributes of the Compound

| Attribute | Details |

|---|---|

| CAS Number | 159877-09-5 |

| Molecular Formula | C₁₇H₂₅NO₇S |

| Molecular Weight | 403.44 g/mol |

| Functional Groups | Benzoxycarbonyl (Cbz), methylsulfonyloxy (mesyloxy), tert-butyl ester |

| Applications | Peptide synthesis, intermediates for alkylation or elimination |

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs that share key structural or functional similarities but differ in substituents, reactivity, or applications.

N-benzoxycarbonyl-5-hydroxy-L-norvaline, tert-butyl ester (CAS: 124620-51-5)

- Molecular Formula: C₁₇H₂₅NO₅

- Molecular Weight : 323.38 g/mol .

- Key Differences : Replaces the methylsulfonyloxy group with a hydroxyl (-OH) group.

- Functional Impact : The hydroxyl group is less reactive as a leaving group compared to mesyloxy, making this compound more suitable for hydroxyl-protection strategies or as a precursor for sulfonation .

- Applications : Used in synthesizing hydroxyproline analogs or as a substrate for enzymatic modifications .

Table 2: Comparison with 5-Hydroxy Analog

| Feature | Target Compound (CAS 159877-09-5) | 5-Hydroxy Analog (CAS 124620-51-5) |

|---|---|---|

| Substituent at 5-position | Methylsulfonyloxy (-OSO₂CH₃) | Hydroxyl (-OH) |

| Molecular Weight | 403.44 g/mol | 323.38 g/mol |

| Reactivity | High (leaving group) | Low (requires activation) |

| Applications | Alkylation, elimination | Hydroxyl protection, enzyme studies |

Methoxycarbonyl L-phenylalanine tert-butyl ester (CAS: N/A)

- Structural Features : Contains a methoxycarbonyl (-COOCH₃) group instead of Cbz and a phenylalanine backbone .

- Key Differences : The aromatic phenyl group enhances steric bulk, and the methoxycarbonyl group is less stable under basic conditions compared to Cbz.

- Applications : Employed in solid-phase peptide synthesis (SPPS) for introducing hydrophobic residues .

Table 3: Comparison with Methoxycarbonyl-Phe Derivative

| Feature | Target Compound (CAS 159877-09-5) | Methoxycarbonyl-Phe Derivative |

|---|---|---|

| Amino Acid Backbone | L-Norvaline | L-Phenylalanine |

| Protecting Group | Cbz | Methoxycarbonyl |

| Steric Bulk | Moderate | High (phenyl group) |

| Stability | Stable under basic conditions | Sensitive to base hydrolysis |

tert-Butyl 2-ethyl-4-((methylsulfonyloxy)methyl)cyclopentanecarboxylate (CAS: N/A)

- Structural Features: Shares the tert-butyl ester and methylsulfonyloxy groups but incorporates a cyclopentane ring instead of a linear norvaline chain .

- Key Differences : The cyclic structure restricts conformational flexibility, influencing its reactivity in ring-opening or functionalization reactions.

- Applications : Intermediate in synthesizing cyclopentane-based pharmaceuticals or agrochemicals .

Table 4: Comparison with Cyclopentane Derivative

| Feature | Target Compound (CAS 159877-09-5) | Cyclopentane Derivative |

|---|---|---|

| Backbone Structure | Linear L-norvaline | Cyclopentane ring |

| Conformational Flexibility | High | Restricted |

| Reactivity | Linear nucleophilic substitution | Ring-specific reactions |

Biological Activity

N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline, tert-butyl ester is a compound of interest in biochemical research due to its potential therapeutic applications. This article explores its synthesis, biological activity, and implications in various fields, particularly in cancer treatment and neuroprotection.

This compound is a derivative of L-norvaline, an amino acid that has garnered attention for its unique properties. The synthesis of this compound typically involves the protection of the amino and carboxylic acid groups, allowing for selective reactions that yield the desired ester form. The general synthetic pathway includes:

- Formation of the tert-butyl ester : This is achieved through the reaction of L-norvaline with tert-butyl alcohol in the presence of an acid catalyst.

- Introduction of the benzoxycarbonyl group : This step involves coupling reactions that protect the amino group, enhancing the compound's stability and bioavailability.

2.1 Anticancer Properties

Recent studies have highlighted the potential anticancer properties of L-norvaline derivatives, including this compound. These compounds have shown promise in inhibiting glutamine metabolism in cancer cells, a crucial pathway for tumor growth.

| Cell Line | Effect | Reference |

|---|---|---|

| MCF-7 | Inhibition of cell growth | |

| SK-BR-3 | Efficacy comparable to tamoxifen | |

| MDA-MB-231 | Concentration-dependent suppression |

The mechanism of action appears to involve the disruption of glutaminolysis, which is vital for cancer cell survival and proliferation. This makes N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline a candidate for further development as an anticancer agent.

2.2 Neuroprotective Effects

In addition to its anticancer properties, L-norvaline has been investigated for its neuroprotective effects. Studies indicate that it may help mitigate mitochondrial dysfunction and oxidative stress in neuronal cells.

- A study indicated that L-norvaline exhibits protective effects against neurotoxicity in mouse models of Alzheimer's disease by modulating glutamate levels and enhancing mitochondrial function .

- It is suggested that at lower concentrations, L-norvaline may promote neuronal health rather than exhibit cytotoxicity, as higher concentrations were required to observe detrimental effects in vitro .

3.1 Clinical Implications

A notable case study involved athletes who utilized L-norvaline supplements. Research indicated that while some reports suggested toxicity at high doses, actual observed concentrations in athletes were significantly lower than those tested in laboratory conditions . This highlights the necessity for further investigation into safe dosage levels and potential benefits versus risks.

3.2 Comparative Studies

Comparative studies on various amino acid derivatives have shown that modifications such as methylsulfonyloxy groups can enhance biological activity while reducing toxicity profiles. For instance:

| Compound | Activity | Toxicity Profile |

|---|---|---|

| N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline | Moderate anticancer activity | Lower toxicity compared to parent compound |

| Other L-norvaline derivatives | Variable efficacy against different cancers | Higher toxicity at certain concentrations |

4. Conclusion

This compound presents a promising avenue for research due to its dual role in anticancer activity and neuroprotection. Future studies should focus on optimizing synthesis methods, elucidating mechanisms of action, and conducting clinical trials to fully understand its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.